1-(5-Fluoropyrimidin-4-yl)ethan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

1-(5-Fluoropyrimidin-4-yl)ethan-1-one (CAS 1289559-75-6) is a fluorinated pyrimidinyl methyl ketone with molecular formula C6H5FN2O and molecular weight 140.11. Possessing a 5-fluoro substituent and a reactive 4-acetyl group, this compound functions as a strategic intermediate in medicinal chemistry, serving as a direct precursor to the triazole antifungal voriconazole and as a versatile scaffold for constructing kinase inhibitor libraries.

Molecular Formula C6H5FN2O
Molecular Weight 140.11 g/mol
Cat. No. B12954156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-4-yl)ethan-1-one
Molecular FormulaC6H5FN2O
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=NC=C1F
InChIInChI=1S/C6H5FN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3
InChIKeyGSOAHJMHXDNQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoropyrimidin-4-yl)ethan-1-one CAS 1289559-75-6: A Versatile Fluorinated Building Block for Antifungal & Kinase Inhibitor Synthesis


1-(5-Fluoropyrimidin-4-yl)ethan-1-one (CAS 1289559-75-6) is a fluorinated pyrimidinyl methyl ketone with molecular formula C6H5FN2O and molecular weight 140.11 [1]. Possessing a 5-fluoro substituent and a reactive 4-acetyl group, this compound functions as a strategic intermediate in medicinal chemistry, serving as a direct precursor to the triazole antifungal voriconazole and as a versatile scaffold for constructing kinase inhibitor libraries .

Why 1-(5-Fluoropyrimidin-4-yl)ethan-1-one Cannot Be Swapped for Close Analogs: Physicochemical Divergence Undermines Synthetic and Biological Performance


Simple replacement of 1-(5-Fluoropyrimidin-4-yl)ethan-1-one with other 5-halogenated or non-halogenated pyrimidinyl methyl ketones introduces substantial shifts in lipophilicity and hydrogen-bonding character [1]. The 5-fluoro substituent yields a markedly different LogP compared to the hydrogen, chloro, or bromo analogs, causing divergent pharmacokinetic profiles in downstream drug candidates . Moreover, the acetyl carbonyl provides a unique nucleophilic addition handle absent in the 5-fluoro-4-methylpyrimidine analog, rendering the compound non-interchangeable in multi-step synthetic sequences .

Quantitative Differentiation Evidence for 1-(5-Fluoropyrimidin-4-yl)ethan-1-one Against Key Analogs


LogP Differentiation: Optimal Lipophilicity Window vs. Chloro, Bromo, and Non-Halogenated Analogs

The target compound exhibits a predicted LogP of 0.82, significantly higher than the non-fluorinated analog 1-(4-pyrimidinyl)ethanone (LogP 0.24) but lower than the bromo analog (LogP 1.08) and chloro analog (LogP 1.33) [1]. This positions the compound in a balanced lipophilicity zone suitable for passive membrane permeability while avoiding the excessive lipophilicity of the halo analogs that may lead to poor solubility and off-target binding .

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Conservation: Maintaining Hydrogen-Bonding Capacity While Tuning Lipophilicity

The topological polar surface area (TPSA) of the target compound is 42.85 Ų, identical to that of the bromo analog and nearly identical to the non-fluorinated 4-acetylpyrimidine (TPSA ≈ 43 Ų) [1]. This demonstrates that 5-fluoro substitution does not perturb the hydrogen-bonding capacity of the core scaffold, unlike bulkier halogen substitutions that might alter solvation or target engagement .

Polar surface area Hydrogen bonding Drug design

Validated Industrial Application: Direct Intermediate in Voriconazole Synthesis

1-(5-Fluoropyrimidin-4-yl)ethan-1-one serves as a critical building block for voriconazole, a broad-spectrum triazole antifungal with worldwide clinical use . The key step involves conversion to a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, which undergoes diastereoselective addition to construct the contiguous stereocenters of the drug . Non-fluorinated analogs cannot participate in this sequence because they lack the required 5-fluoropyrimidine core present in the final drug structure [1].

Antifungal synthesis Voriconazole Process chemistry

Functional Group Advantage: Acetyl Carbonyl Enables Synthetic Elaboration Unavailable to 5-Fluoro-4-methylpyrimidine

The acetyl carbonyl of 1-(5-fluoropyrimidin-4-yl)ethan-1-one provides a reactive handle for nucleophilic addition, reduction, and condensation reactions that are entirely absent in the 5-fluoro-4-methylpyrimidine analog . This ketone functionality allows direct extension of molecular complexity—for example, conversion to secondary alcohols, imines, or heterocycles—without requiring pre-functionalization of the pyrimidine ring [1]. The methyl analog, by contrast, can only undergo functionalization at the relatively unreactive C–H bonds of the methyl group .

Synthetic versatility Carbonyl reactivity Functional group interconversion

Privileged Scaffold for Kinase Inhibitor Design: Fluorine-Enhanced Metabolic Stability

The 5-fluoropyrimidine core is a recognized privileged scaffold in kinase drug discovery, with the fluorine atom retarding cytochrome P450-mediated oxidative metabolism relative to non-fluorinated pyrimidines [1]. Derivatives of 1-(5-fluoropyrimidin-4-yl)ethan-1-one have been employed in the synthesis of 2,4-disubstituted-5-fluoropyrimidines that exhibit potent kinase inhibitory activity [2]. In contrast, the non-fluorinated 4-acetylpyrimidine yields analogs with reduced metabolic stability and often diminished target binding affinity [1].

Kinase inhibition Metabolic stability Fluoropyrimidine scaffold

High-Value Application Scenarios for 1-(5-Fluoropyrimidin-4-yl)ethan-1-one Based on Verified Differentiation Evidence


Antifungal Drug Development: Voriconazole and Next-Generation Triazole Synthesis

The compound is an established precursor for the 5-fluoropyrimidin-4-yl pharmacophore of voriconazole, a clinically essential antifungal agent [1]. Process chemistry groups scaling up triazole antifungal production should prioritize this specific intermediate over non-fluorinated or alternative halogenated analogs because only the 5-fluoro derivative matches the core structure of the final active pharmaceutical ingredient [1].

Kinase Inhibitor Library Construction with Enhanced Metabolic Stability

Medicinal chemistry teams synthesizing kinase-focused compound libraries benefit from the 5-fluoropyrimidine scaffold's documented ability to improve metabolic stability and binding interactions [1]. The acetyl carbonyl provides a convenient diversification point for generating 2,4-disubstituted-5-fluoropyrimidine analogs, a validated kinase inhibitor chemotype .

Physicochemical Property Optimization in Lead Compound Series

When balancing lipophilicity and hydrogen-bonding capacity in a lead optimization campaign, 1-(5-fluoropyrimidin-4-yl)ethan-1-one offers a measured LogP of 0.82 and a conserved TPSA of 42.85 Ų [1]. These properties position the compound in a favorable drug-like space compared to both the less lipophilic hydrogen analog (LogP 0.24) and the more lipophilic chloro (LogP 1.33) and bromo (LogP 1.08) analogs .

Quote Request

Request a Quote for 1-(5-Fluoropyrimidin-4-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.